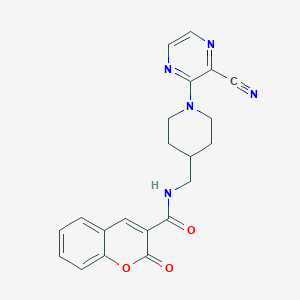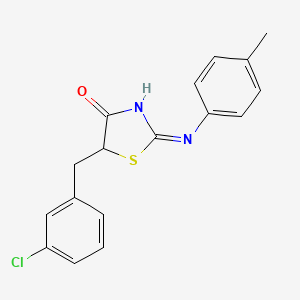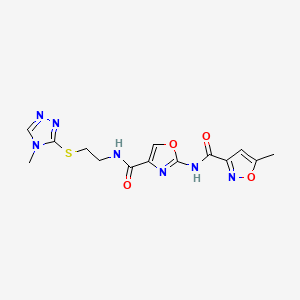![molecular formula C22H19N3S B2783539 2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207003-70-0](/img/structure/B2783539.png)
2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine, also known as MPTPVP, is a pyrazolo[1,5-a]pyrazine derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, which have led to its increasing use in the scientific community.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, highlighting the interest in these compounds for various scientific applications. These compounds are synthesized through reactions involving specific reagents and conditions, with their structures confirmed via elemental analysis and spectral data. This area of research is crucial for developing new materials and drugs, as detailed structural knowledge is foundational for understanding and predicting chemical behavior and biological activity (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Cytotoxicity and Anticancer Potential
Studies on pyrazole derivatives with specific functional groups have demonstrated promising cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. By evaluating these compounds' ability to inhibit cell proliferation and induce apoptosis, researchers can identify new therapeutic leads against various cancer types. Such studies underscore the importance of chemical synthesis in developing novel anticancer strategies (Dachuan Liu, M. Gao, Q. Huo, Tao Ma, Ying Wang, Cheng-Zhu Wu, 2019).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel pyrazole, isoxazole, and other heterocyclic derivatives has been explored for their antimicrobial and anti-inflammatory activities. By preparing these compounds through multi-component cyclo-condensation reactions and evaluating their biological activities, researchers can discover new drugs for treating bacterial, fungal infections, and inflammatory conditions. This line of research is critical for addressing the growing concern of antimicrobial resistance and the need for new anti-inflammatory medications (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).
Material Science Applications
In addition to biomedical applications, pyrazole and pyrazine derivatives have been investigated for their potential in material science, such as corrosion inhibitors for metals. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates in aggressive environments. This application is particularly relevant in industries where metal longevity and integrity are critical, demonstrating the versatility of pyrazole and pyrazine derivatives in both biological and material sciences (A. Al-amiery, A. Kadhum, A. Mohamad, Sutiana Junaedi, 2013).
Propriétés
IUPAC Name |
4-[(4-ethenylphenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3S/c1-3-17-8-10-18(11-9-17)15-26-22-21-14-20(24-25(21)13-12-23-22)19-7-5-4-6-16(19)2/h3-14H,1,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNSIVDIKXCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)
![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2783470.png)

![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)


![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-7H-purine](/img/structure/B2783476.png)
